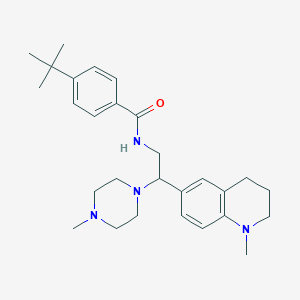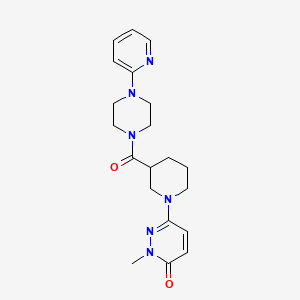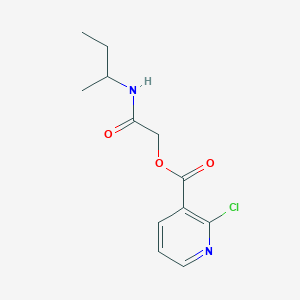
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and specialty materials.
Safety and Hazards
Direcciones Futuras
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Protection of the Amine Group: The amine group is protected using a tert-butoxycarbonyl (Boc) group. This is typically done by reacting the amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium azide (NaN3) or potassium cyanide (KCN).
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation
Substitution: Sodium azide (NaN3), potassium cyanide (KCN)
Major Products Formed
Oxidation: Formation of a carbonyl compound
Reduction: Formation of a phenyl compound
Substitution: Formation of azido or cyano derivatives
Mecanismo De Acción
The mechanism of action of N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions and interactions with biological molecules. The bromophenyl group may interact with aromatic residues in proteins, while the hydroxyethanamine moiety can form hydrogen bonds with polar groups. The Boc protecting group helps to stabilize the compound and prevent unwanted side reactions during synthesis and application.
Comparación Con Compuestos Similares
N-Boc-2-(3-bromophenyl)-2-hydroxyethanamine can be compared with other similar compounds, such as:
N-Boc-2-(4-bromophenyl)-2-hydroxyethanamine: Similar structure but with the bromine atom at the para position.
N-Boc-2-(3-chlorophenyl)-2-hydroxyethanamine: Similar structure but with a chlorine atom instead of bromine.
N-Boc-2-(3-fluorophenyl)-2-hydroxyethanamine: Similar structure but with a fluorine atom instead of bromine.
These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to the nature and position of the halogen substituent.
Propiedades
IUPAC Name |
tert-butyl N-[2-(3-bromophenyl)-2-hydroxyethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3/c1-13(2,3)18-12(17)15-8-11(16)9-5-4-6-10(14)7-9/h4-7,11,16H,8H2,1-3H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VESWBJPOZNMSFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C1=CC(=CC=C1)Br)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(2-chlorobenzyl)-3-(2-methoxybenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2501423.png)

![N-[3-(4-Methyl-1,4-diazepan-1-yl)propyl]prop-2-enamide](/img/structure/B2501425.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]thiophene-2-carboxylic acid](/img/structure/B2501426.png)

![4-Hydroxy-2-[(4-methylbenzyl)sulfanyl]-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B2501430.png)

![N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2501437.png)
![tert-butyl 3-[(4-aminopyrimidin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2501438.png)

![N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2501442.png)
![Benzo[d]thiazol-2-yl(4-(((4-methylthiazol-2-yl)thio)methyl)piperidin-1-yl)methanone](/img/structure/B2501443.png)

![4-[4-(tert-butyl)benzoyl]-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2501446.png)
